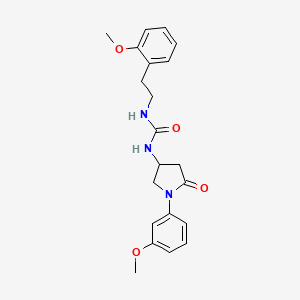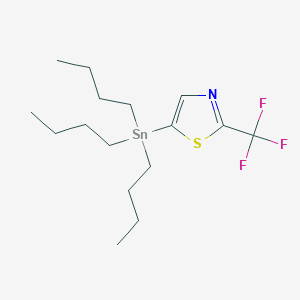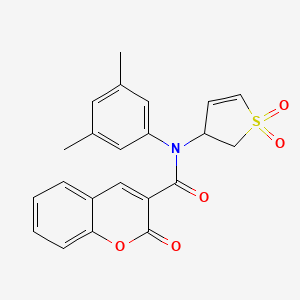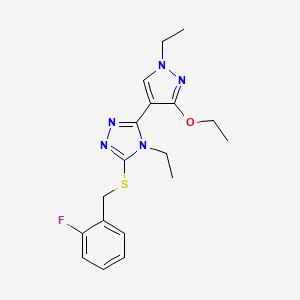
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate, also known as MPCC, is a chemical compound used in scientific research. This compound is a reversible inhibitor of human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. MPCC is a potent inhibitor of AChE and has attracted attention in the field of Alzheimer's disease research.
作用機序
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a reversible inhibitor of AChE, meaning that its effects are temporary and can be reversed once the compound is metabolized.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on acetylcholine levels, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has also been shown to reduce oxidative stress and inflammation in the brain. These effects may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate in lab experiments is its potency as an AChE inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a relatively new compound and its long-term effects on cognitive function and overall health are not yet fully understood.
将来の方向性
There are several potential future directions for research on tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. Another potential direction is the investigation of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, studies could be conducted to investigate the effects of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate on cognitive function in healthy individuals and in other neurological disorders.
合成法
The synthesis of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate involves the reaction of 2-methoxypyridine-4-carbonyl chloride with tert-butyl N-(2-methylpropyl)carbamate. This reaction is catalyzed by triethylamine and yields tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate as a white solid with a purity of over 98%.
科学的研究の応用
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has been extensively studied for its potential use in the treatment of Alzheimer's disease. AChE inhibitors like tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. By inhibiting AChE, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can potentially improve cognitive function in Alzheimer's patients.
特性
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)10-17(14(18)20-15(3,4)5)12-7-8-16-13(9-12)19-6/h7-9,11H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXXULTSQSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=NC=C1)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)

![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)

